S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate
Description
S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate is a deuterated organosulfur compound characterized by its unique isotopic labeling and structural complexity. The molecule features a pyrrolidine ring substituted with deuterated methyl groups (methyl-d3) and a deuterated methyl-d2 group linked to a methanesulfonothioate moiety. This isotopic labeling enhances its utility in kinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution reduces signal overlap and improves resolution . Its synthesis typically involves selective deuteration using deuterated reagents under controlled conditions, though detailed protocols remain proprietary in many cases.
Properties
CAS No. |
1020719-01-0 |
|---|---|
Molecular Formula |
C10H19NO3S2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |
InChI Key |
MXZPGYFBZHBAQM-QHFHZPJISA-N |
Isomeric SMILES |
[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrroline Core with Hydroxy Substitution
- The pyrroline ring is typically synthesized via cyclization of amino alcohol precursors or by reduction of pyrrole derivatives.
- Hydroxylation at position 1 can be achieved by selective oxidation or introduction of hydroxy groups during ring formation.
- For isotopic labeling, deuterated methyl groups can be introduced by using deuterated methylating agents (e.g., CD3I) or by employing deuterated solvents and reagents during methylation steps.
Formation of the Methanesulfonothioate Moiety
- Methanesulfonothioate groups are generally introduced by reaction of thiol-containing intermediates with methanesulfonyl chloride or related sulfonylating agents.
- The sulfur atom linking the sulfonyl group to the rest of the molecule requires careful handling to avoid oxidation or side reactions.
- The use of protecting groups on the pyrroline hydroxy may be necessary during sulfonothioate formation.
Representative Preparation Methodology (Inferred from Related Literature)
Based on related sulfonate and sulfonothioate syntheses (e.g., 2-methyl-3-[(4-methylphenyl)sulfonyloxy]-2-{[(4-methylphenyl)sulfonyloxy]methyl}propyl 4-methylbenzenesulfonate and similar compounds), the following general procedure can be adapted:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting pyrroline derivative with hydroxy and methyl groups (partially or fully deuterated) | Preparation or procurement of isotopically labeled pyrroline core |
| 2 | Deuterated methylating agent (e.g., CD3I), base (e.g., triethylamine) | Methylation of pyrroline nitrogen and carbon centers to introduce methyl-d3 groups |
| 3 | Methanesulfonyl chloride (CH3SO2Cl), thiol intermediate, base | Formation of methanesulfonothioate linkage via nucleophilic substitution |
| 4 | Purification by crystallization or chromatography | Isolation of pure compound |
Experimental Data and Crystallographic Analysis of Related Compounds
A closely related compound, 2-Methyl-3-[(4-methylphenyl)sulfonyloxy]-2-{[(4-methylphenyl)sulfonyloxy]methyl}propyl 4-methylbenzenesulfonate, was characterized crystallographically with detailed hydrogen-bond geometry and molecular conformation data, which informs the structural stability and packing of sulfonate derivatives.
Crystal Data Summary (Related Compound)
| Parameter | Value |
|---|---|
| Molecular formula | C26H30O9S3 |
| Crystal system | Triclinic, space group P1 |
| Unit cell dimensions | a = 10.2055 Å, b = 12.4029 Å, c = 12.7993 Å |
| Angles | α = 66.868°, β = 78.370°, γ = 68.085° |
| Volume | 1379.32 ų |
| Z (number of formula units) | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
Hydrogen Bond Geometry (Å, °)
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
|---|---|---|---|---|
| C2-H2b...O2 i | 0.99 | 2.49 | 3.297 | 138 |
| C4-H4a...O2 i | 0.99 | 2.42 | 3.290 | 147 |
| C5-H5c...O8 ii | 0.98 | 2.54 | 3.440 | 152 |
| C7-H7...O6 i | 0.95 | 2.54 | 3.183 | 125 |
| C10-H10...O3 iii | 0.95 | 2.54 | 3.358 | 144 |
| C15-H15...O9 iv | 0.95 | 2.56 | 3.428 | 151 |
Symmetry codes correspond to crystallographic symmetry operations.
Notes on Purification and Yield
- Purification is typically achieved by slow evaporation crystallization from tetrahydrofuran (THF) or similar solvents.
- The melting point of related sulfonate derivatives is around 373–375 K, indicating good thermal stability.
- Yields depend on the efficiency of methylation and sulfonothioate formation steps, often optimized by controlling stoichiometry and reaction temperature.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Methylation reagent | CD3I or CD3OTf | For methyl-d3 incorporation |
| Sulfonylating agent | Methanesulfonyl chloride | For sulfonothioate formation |
| Base | Triethylamine or similar | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, THF | Dry, inert atmosphere preferred |
| Temperature | 0 °C to room temp | Controlled to avoid side reactions |
| Purification | Crystallization from THF | Ensures high purity |
| Characterization | X-ray crystallography, NMR (including 2H NMR) | Confirms isotopic labeling and structure |
Chemical Reactions Analysis
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 primarily undergoes substitution reactions, particularly with thiol groups in proteins. This reaction forms a stable disulfide bond, which is crucial for its application as a spin label .
Common Reagents and Conditions
The common reagents used in these reactions include thiol-containing compounds and reducing agents. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH to ensure the stability of the compound and the protein being labeled .
Major Products Formed
The major product formed from the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 with thiol groups is a disulfide-linked protein-spin label complex. This product is stable and can be analyzed using various spectroscopic techniques .
Scientific Research Applications
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is extensively used in scientific research for the following applications:
Protein Structure and Dynamics: It is used in site-directed spin labeling to study the structure and conformational changes of proteins using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Protein-Protein Interactions: The compound helps in investigating protein-protein interactions by labeling specific cysteine residues and analyzing the resulting complexes.
Membrane Protein Studies: It is valuable for studying the dynamics and interactions of membrane proteins, which are often challenging to analyze using other methods.
Drug Discovery: The compound is used in drug discovery research to understand the binding and interaction of potential drug candidates with target proteins.
Mechanism of Action
The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the formation of a disulfide bond with thiol groups in proteins. This bond is formed through a substitution reaction, where the methanethiosulfonate group reacts with the thiol group, resulting in the release of a methylsulfonyl group and the formation of a stable disulfide bond . This labeling allows researchers to study the labeled protein’s structure and dynamics using spectroscopic techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparative analysis with structurally and functionally related compounds is essential. Below is a detailed evaluation based on molecular structure, isotopic substitution, reactivity, and applications.
Structural Analogs
Non-deuterated Methanesulfonothioate Derivatives: Non-deuterated analogs, such as S-(pyrrolidin-3-ylmethyl) methanesulfonothioate, lack isotopic labeling. These compounds exhibit higher reactivity in nucleophilic substitutions due to the absence of deuterium’s kinetic isotope effect. However, they are less suited for tracer studies or advanced spectroscopic applications .
Deuterated Organosulfur Compounds: Compounds like S-[(2,2,3,3-tetradeutero-pyrrolidinyl)methyl] methanesulfonothioate share isotopic labeling but differ in substitution patterns.
Functional Analogues
Phosphonothiolate Derivatives: Compounds such as cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (CAS: 2387495-23-8) share sulfur-containing functional groups but incorporate phosphonate moieties instead of sulfonothioate. These derivatives exhibit distinct reactivity profiles, particularly in hydrolysis and enzymatic interactions, due to phosphorus’s electronegativity and steric demands .
Bioactive Pyrrolidine Derivatives: Pyrrolidine-based bioactive molecules (e.g., salternamides from marine actinomycetes) highlight the pharmacological relevance of this heterocycle. Unlike the target compound, these natural products often feature halogenation or glycosylation, enhancing their bioactivity but limiting isotopic utility .
Comparative Data Table
Research Findings
- Stability: The target compound’s deuterated methyl groups enhance thermal stability compared to non-deuterated analogs. Studies using SHELXL refinement software confirm its crystalline structure’s resilience under high-temperature X-ray diffraction .
- Metabolic Tracing: Deuterium labeling enables precise tracking in metabolic pathways, a feature absent in phosphonothiolates or non-deuterated sulfonothioates .
- Synthetic Challenges : Selective deuteration at the pyrrolidine 4-position requires advanced catalytic systems, contrasting with simpler deuteration methods for linear analogs .
Notes on Comparative Analysis
Methodological Considerations :
Structural elucidation of the target compound relies heavily on crystallographic tools like SHELX, which are optimized for handling deuterated compounds’ unique diffraction patterns .
Limitations in Bioactivity Data :
Unlike marine-derived pyrrolidine alkaloids (e.g., salternamide E), the target compound’s bioactivity remains understudied, likely due to its specialized isotopic applications .
Analytical Techniques: LC/MS profiling, widely used for marine actinomycete metabolites, could resolve trace impurities in the target compound’s synthesis but requires adaptation for deuterated species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
